Glycerol Trilinoleate-d5

Description

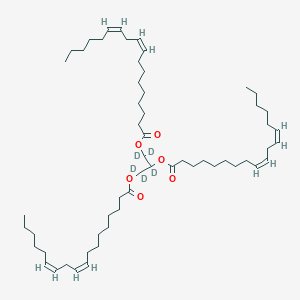

Glycerol Trilinoleate-d5 (CAS: 537-40-6) is a deuterium-labeled triglyceride in which all three fatty acid chains are linoleic acid (C18:2, 9Z,12Z). The compound is isotopically substituted with five deuterium atoms, enhancing its utility in tracing metabolic pathways and studying autoxidation kinetics of polyunsaturated fatty acids (PUFAs). It is widely used in research on mitochondrial dysfunction, oxidative retinopathies, and lipid peroxidation dynamics .

Key applications include:

Properties

Molecular Formula |

C57H98O6 |

|---|---|

Molecular Weight |

884.4 g/mol |

IUPAC Name |

[1,1,2,3,3-pentadeuterio-2,3-bis[[(9Z,12Z)-octadeca-9,12-dienoyl]oxy]propyl] (9Z,12Z)-octadeca-9,12-dienoate |

InChI |

InChI=1S/C57H98O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h16-21,25-30,54H,4-15,22-24,31-53H2,1-3H3/b19-16-,20-17-,21-18-,28-25-,29-26-,30-27-/i52D2,53D2,54D |

InChI Key |

HBOQXIRUPVQLKX-ADVOAEEISA-N |

Isomeric SMILES |

[2H]C(OC(=O)CCCCCCC/C=C\C/C=C\CCCCC)(C(OC(=O)CCCCCCC/C=C\C/C=C\CCCCC)(C(OC(=O)CCCCCCC/C=C\C/C=C\CCCCC)([2H])[2H])[2H])[2H] |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCC=CCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Glycerol Trilinoleate-d5 can be synthesized through the esterification of glycerol with deuterated linoleic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through techniques such as column chromatography to obtain the desired product with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale esterification processes. The deuterated linoleic acid is reacted with glycerol in the presence of a catalyst, and the product is purified using industrial-scale chromatography or distillation methods to achieve the required isotopic purity and chemical purity.

Chemical Reactions Analysis

Hydrogenation

Hydrogenation involves the addition of hydrogen across double bonds in the linoleic acid chains, converting unsaturated bonds to saturated ones. This reaction is catalyzed by transition metals (e.g., Ni, Pd, Pt) under controlled conditions .

Reaction Equation :

Key Parameters*:

| Catalyst | Temperature (°C) | Pressure (atm) | Conversion Rate (%) |

|---|---|---|---|

| Ni | 120–160 | 1–3 | >95 |

| Pd | 80–120 | 1–2 | 85–90 |

ydrogenation eliminates oxidative susceptibility, enhancing stability for industrial applications like biodiesel production .

--

2. Hydrolysis

ydrolysis breaks ester bonds, yielding glycerol and fatty acids. The reaction occurs under acidic, basic, or enzymatic conditions.

Acidic Hydrolysis

n acidic environments (e.g., H₂SO₄), ester bonds cleave to form glycerol and linoleic acid :

Conditions*:

Temperature: 60–80°C

-

Time: 4–6 hours

-

Yield: ~90%

Basic Hydrolysis (Saponification)

Alkaline conditions (e.g., NaOH) produce glycerol and sodium linoleate:

Conditions*:

-

NaOH concentration: 10–20%

-

Temperature: 70–90°C

-

Yield: >85%

Enzymatic Hydrolysis

Pancreatic lipase (PNLIP) selectively hydrolyzes ester bonds, releasing free fatty acids (FFAs) and mono-/diglycerides :

| Enzyme | Substrate | Products Formed | Selectivity |

|---|---|---|---|

| Rhizomucor meiheir | This compound | 37% FFAs, 30% MG, 33% DG | High |

| Lipolase 100T | This compound | 70% FFAs, 15% MG, 15% DG | Moderate |

Enzymatic pathways are critical in metabolic studies, particularly for analyzing lipotoxicity in conditions like acute pancreatitis .

Oxidation

Linoleic acid’s unsaturation makes this compound prone to oxidation, forming peroxides and secondary products.

Autoxidation

Autoxidation proceeds via radical chain mechanisms, influenced by temperature and oxygen availability :

| Condition | Peroxide Value (meq/kg) | Major Products |

|---|---|---|

| 25°C, 30 days | 120–150 | Hydroperoxides, aldehydes |

| 40°C, 14 days | 200–220 | Malondialdehyde, hexanal |

Deuterium labeling slows reaction kinetics due to isotopic effects, enabling precise tracking of oxidation pathways .

Enzymatic Oxidation

Lipoxygenases catalyze oxidation, producing signaling molecules (e.g.,

Scientific Research Applications

Glycerol Trilinoleate-d5 has a wide range of applications in scientific research:

Chemistry: Used as a standard in mass spectrometry for the analysis of lipid structures and dynamics.

Biology: Employed in studies of lipid metabolism and the role of triglycerides in cellular processes.

Medicine: Investigated for its potential in drug delivery systems and as a model compound in pharmacokinetic studies.

Industry: Utilized in the development of stable isotope-labeled compounds for various industrial applications, including the production of labeled standards for analytical purposes.

Mechanism of Action

The mechanism of action of Glycerol Trilinoleate-d5 involves its incorporation into lipid metabolic pathways. It is metabolized similarly to non-deuterated glycerol trilinoleate, but the presence of deuterium atoms allows for precise tracking and analysis using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry. The molecular targets and pathways involved include enzymes such as lipases and esterases that catalyze the hydrolysis and metabolism of triglycerides.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The table below compares Glycerol Trilinoleate-d5 with deuterated triglycerides containing other fatty acids:

Key Research Findings

This compound vs. Trilinolenin-d5

- Fatty Acid Saturation: Linoleate (C18:2) in Trilinoleate-d5 vs. α-linolenate (C18:3) in Trilinolenin-d3. The additional double bond in α-linolenic acid increases oxidative instability, making Trilinolenin-d5 more reactive in autoxidation assays .

- Applications: Trilinolenin-d5 is primarily used in plant lipid research, such as analyzing triacylglycerol dynamics in algae and oilseed crops, whereas Trilinoleate-d5 is applied in human disease models due to linoleic acid's relevance in mammalian biochemistry .

This compound vs. Trioleoyl Glycerol-d5

- Oxidative Stability: Oleic acid (C18:1) in Trioleoyl Glycerol-d5 has one double bond, rendering it less prone to oxidation compared to Trilinoleate-d4. This makes Trioleoyl Glycerol-d5 suitable for long-term metabolic tracing in obesity studies .

- Isotopic Labeling: Both compounds use deuterium, but Trilinoleate-d5’s labeling is optimized for tracking rapid peroxidation, while Trioleoyl-d5 focuses on lipid storage and turnover .

This compound vs. Glycidyl Linoleate-d5

- It is used to study enzyme-lipid interactions, particularly in lipase inhibition, whereas Trilinoleate-d5 examines bulk lipid behavior .

Research Implications and Limitations

- Sensitivity in Detection: Deuterium labeling in Trilinoleate-d5 provides high sensitivity in mass spectrometry but may alter reaction kinetics slightly compared to non-deuterated analogs .

- Synthetic Challenges : Production of multi-deuterated triglycerides requires specialized catalysis, increasing cost and limiting accessibility .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing and characterizing Glycerol Trilinoleate-d5 for use as an internal standard in lipidomics?

- Methodological Answer : Synthesis typically involves deuterium incorporation at specific linoleate chain positions. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation and mass spectrometry (MS) to verify isotopic purity (>98% per TLC assays) . Ensure batch-to-batch consistency using high-resolution MS (HRMS) and compare retention times with non-deuterated analogs via HPLC .

Q. How should researchers design experiments to ensure reproducibility when quantifying this compound in biological matrices?

- Methodological Answer : Follow the NIH guidelines for experimental reporting, including:

- Replication : Use ≥3 technical replicates per sample to account for instrumental variability .

- Controls : Include blank matrices and spiked recovery samples to validate extraction efficiency.

- Calibration : Employ matrix-matched calibration curves to correct for ion suppression/enhancement in MS .

Q. What analytical techniques are optimal for detecting this compound in complex lipid mixtures?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) is preferred. Optimize chromatographic separation using C18 columns and isocratic elution with acetonitrile:water (85:15) to resolve isotopic peaks . Validate specificity using deuterium-free controls .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound quantification data across different mass spectrometry platforms?

- Methodological Answer :

- Triangulation : Cross-validate results using orthogonal methods (e.g., NMR for absolute quantification) .

- Standardization : Harmonize MS parameters (e.g., collision energy, ion source temperature) across platforms .

- Statistical Analysis : Apply Bland-Altman plots to assess inter-platform bias and mixed-effects models to account for technical variability .

Q. What strategies mitigate isotopic interference when co-analyzing this compound with endogenous lipids?

- Methodological Answer :

- Chromatographic Optimization : Increase column length or use ultra-high-performance LC (UHPLC) to separate isotopic clusters .

- Data Processing : Apply deconvolution algorithms (e.g., XCMS Online) to distinguish deuterated signals from natural abundance isotopes .

- Validation : Confirm specificity via parallel reaction monitoring (PRM) on high-resolution instruments .

Q. How can this compound be integrated into kinetic studies of lipid metabolism?

- Methodological Answer :

- Tracer Design : Use pulse-chase experiments with deuterated glycerol backbone and C-labeled fatty acids to track turnover rates .

- Modeling : Apply compartmental kinetic models (e.g., SAAM II) to derive rate constants, ensuring parameters are identifiable via sensitivity analysis .

- Ethical Compliance : Adhere to FINER criteria (Feasible, Novel, Ethical, Relevant) for animal/human studies, including justification of deuterium exposure levels .

Data Reporting and Validation

Q. What statistical frameworks are recommended for analyzing dose-response relationships involving this compound?

- Methodological Answer :

- Dose-Response Modeling : Use nonlinear regression (e.g., four-parameter logistic curve) with bootstrapping to estimate EC values .

- Outlier Handling : Apply Grubbs’ test or Rosner’s test for small datasets to exclude technical anomalies .

- Reproducibility : Report effect sizes with 95% confidence intervals and raw data in supplementary materials .

Q. How should researchers document the use of this compound in compliance with FAIR (Findable, Accessible, Interoperable, Reusable) data principles?

- Methodological Answer :

- Metadata : Include batch-specific deuterium enrichment levels, storage conditions (-80°C), and solvent compatibility data .

- Public Repositories : Deposit MS/MS spectra in platforms like MassIVE or MetaboLights .

- Cross-Referencing : Link experimental protocols to protocols.io entries for step-by-step transparency .

Tables for Method Optimization

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.